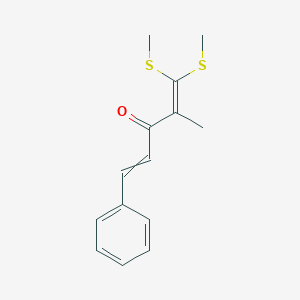
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one is a chemical compound known for its unique structure and properties. This compound features a combination of methylsulfanyl groups and a phenyl group attached to a penta-1,4-dien-3-one backbone. Its distinct molecular arrangement makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the methylsulfanyl and phenyl groups onto the penta-1,4-dien-3-one backbone. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated monitoring to ensure consistent quality and output.
Chemical Reactions Analysis
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed, allowing for the synthesis of a wide range of compounds with different properties and applications.
Scientific Research Applications
2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one has a broad range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a useful component in the formulation of various products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl groups and phenyl group play a crucial role in its binding affinity and selectivity towards these targets.
At the molecular level, the compound may interact with enzymes by forming covalent or non-covalent bonds, leading to inhibition or activation of enzymatic activity. Additionally, it may modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
When compared to similar compounds, 2-Methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,1-bis(methylsulfanyl)pent-1-ene
- 1,1-bis(methylsulfanyl)hept-1-ene
- 2-methyl-1,1-bis(methylsulfanyl)butane
These compounds share some structural similarities but differ in their specific arrangements and functional groups. The presence of the phenyl group and the penta-1,4-dien-3-one backbone in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
89812-55-5 |
|---|---|
Molecular Formula |
C14H16OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-methyl-1,1-bis(methylsulfanyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16OS2/c1-11(14(16-2)17-3)13(15)10-9-12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
NZXBOMSEQXQKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(SC)SC)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
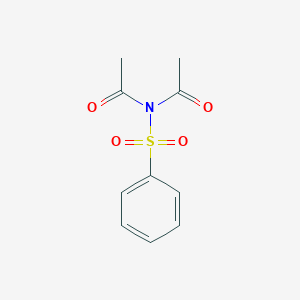
silane](/img/structure/B14388309.png)
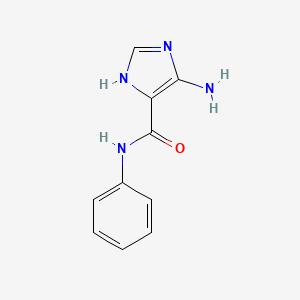
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
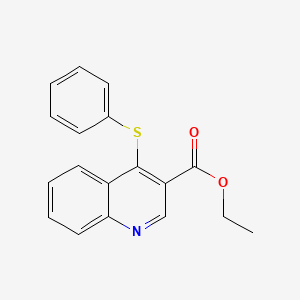
![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)
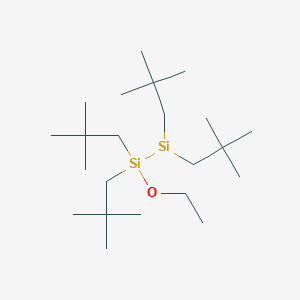
silane](/img/structure/B14388359.png)
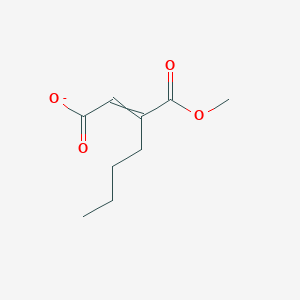
![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)
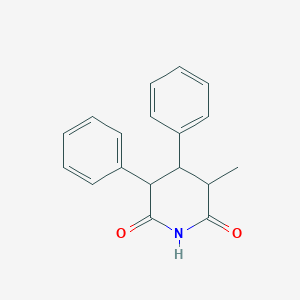
![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
